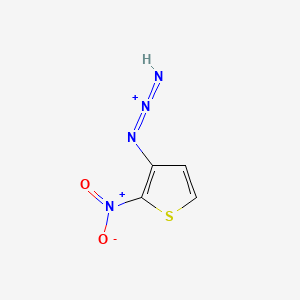![molecular formula C13H14ClN3O B14154684 Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- CAS No. 88743-53-7](/img/structure/B14154684.png)
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is a chemical compound that features a morpholine ring substituted with a 4-chlorophenyl group and a pyrazolyl group. This compound is of interest due to its unique structure, which combines the properties of morpholine, pyrazole, and chlorophenyl groups, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the morpholine ring: The morpholine ring can be synthesized from diethanolamine through cyclization reactions.
Coupling of the morpholine and pyrazole rings: The final step involves coupling the morpholine ring with the substituted pyrazole ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
科学研究应用
Chemistry
In chemistry, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors. Research has shown that derivatives of this compound can exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- and its derivatives are investigated for their therapeutic potential. They are explored as potential drug candidates for the treatment of various diseases, including infections, cancer, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to environmental factors.
作用机制
The mechanism of action of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)morpholine: This compound shares the chlorophenyl and morpholine groups but lacks the pyrazole ring.
4-(4-Chlorophenyl)-1H-pyrazole: This compound contains the chlorophenyl and pyrazole groups but lacks the morpholine ring.
Morpholine, 4-[4-(4-bromophenyl)-1H-pyrazol-3-yl]-: This compound is similar but has a bromine atom instead of chlorine.
Uniqueness
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is unique due to the combination of its structural elements. The presence of both the morpholine and pyrazole rings, along with the chlorophenyl group, provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing new compounds with enhanced activity and specificity.
属性
CAS 编号 |
88743-53-7 |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC 名称 |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-15-16-13(12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16) |
InChI 键 |
WMNIXBHLVXKWJB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B14154604.png)
![2-[4-[4-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]phenyl]sulfonylphenyl]-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione](/img/structure/B14154612.png)
![2'-(2-chlorophenyl)-7'-fluoro-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14154615.png)
![2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14154632.png)
![2-Ethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B14154646.png)
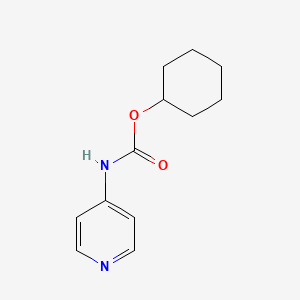
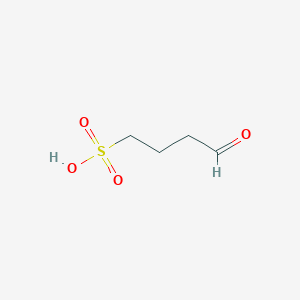

![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
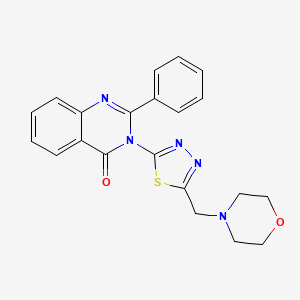
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
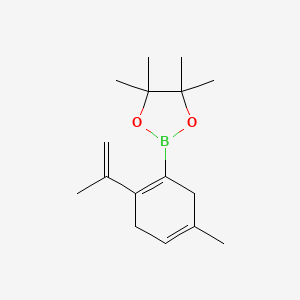
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
